4-Iodo-7-hydroxyquinoline is a bifunctional building block highly valued in medicinal chemistry and materials science for the synthesis of complex quinoline architectures [1]. Featuring a highly reactive C4-iodide and a versatile C7-hydroxyl group, this compound serves as a linchpin for sequential cross-coupling and functionalization [1]. Its primary procurement value lies in its quantifiably higher oxidative addition rate compared to lighter halogen analogs, enabling mild, high-yielding carbon-carbon bond formations while preserving the C7 position for subsequent etherification, esterification, or triflation [1].
Substituting 4-Iodo-7-hydroxyquinoline with the cheaper 4-chloro-7-hydroxyquinoline or 4-bromo-7-hydroxyquinoline introduces severe process bottlenecks [1]. The C4-chloro bond is notoriously sluggish in oxidative addition, often necessitating elevated temperatures (>100 °C) and expensive, proprietary phosphine ligands to achieve acceptable yields [1]. Furthermore, if the 7-hydroxyl group is converted to a triflate for sequential coupling, a 4-chloro-7-triflyloxy intermediate exhibits poor chemoselectivity, as the triflate can react competitively with the chloride [2]. In contrast, the C4-iodide ensures strict regiocontrol (I >> OTf > Cl), allowing precise, stepwise functionalization without complex ligand screening or high-temperature degradation [1].
In standard Suzuki-Miyaura cross-coupling reactions, 4-iodoquinolines demonstrate significantly lower activation barriers for oxidative addition compared to their 4-chloro counterparts [1]. While 4-chloroquinolines typically require 100-120 °C and specialized biaryl phosphine ligands to reach >80% yield, 4-iodoquinolines routinely achieve >85-90% yields at 60-80 °C using standard, low-cost catalysts like Pd(PPh3)4 (1-5 mol%) [1]. This kinetic advantage translates directly to lower energy costs, reduced catalyst expenditure, and fewer thermal degradation byproducts in scale-up [1].
| Evidence Dimension | Reaction temperature and catalyst requirement for >80% yield |
| Target Compound Data | 60-80 °C with standard Pd(PPh3)4 (1-5 mol%) |
| Comparator Or Baseline | 4-Chloroquinoline derivatives (100-120 °C with specialized ligands like SPhos/XPhos) |
| Quantified Difference | ~40 °C reduction in processing temperature and elimination of proprietary ligand requirements |
| Conditions | Standard Suzuki-Miyaura cross-coupling with arylboronic acids |
Procuring the iodo-derivative eliminates the need for expensive proprietary ligands and harsh heating, streamlining downstream manufacturing.
When building complex bis-arylated quinolines, the 7-hydroxyl group is often converted to a trifluoromethanesulfonate (triflate) to enable a second cross-coupling [1]. In palladium-catalyzed reactions, the reactivity order is I > OTf > Br > Cl. If starting from 4-chloro-7-hydroxyquinoline, the resulting 4-chloro-7-triflyloxyquinoline suffers from competitive reactivity, as the C7-OTf bond reacts faster than or competitively with the C4-Cl bond [1]. By utilizing 4-Iodo-7-hydroxyquinoline, the resulting 4-iodo-7-triflyloxyquinoline allows exclusive first-pass coupling at the C4 position, preserving the C7-OTf for a subsequent, distinct coupling step [2].
| Evidence Dimension | Regioselectivity in sequential cross-coupling (Halogen vs. Triflate) |
| Target Compound Data | C4-Iodide reacts exclusively before C7-Triflate (I > OTf) |
| Comparator Or Baseline | C4-Chloride reacts slower than or competitively with C7-Triflate (OTf > Cl) |
| Quantified Difference | Shift from mixed-product competitive coupling to >95% regioselective stepwise coupling |
| Conditions | Pd-catalyzed sequential cross-coupling of 4-halo-7-triflyloxyquinolines |
It allows synthetic chemists to perform predictable, high-yield sequential functionalizations without wasting material on undesired regioisomers.
Synthesizing 4-iodoquinolines in-house from 4-chloro precursors requires harsh acid-mediated halogen exchange (e.g., refluxing with NaI and aqueous HCl or utilizing highly reactive acetyl iodide) [1]. These processes often plateau at 70-90% yield, require extensive aqueous workups, and risk leaving residual chloride impurities that can poison sensitive transition-metal catalysts in subsequent steps [1]. Direct procurement of 4-Iodo-7-hydroxyquinoline bypasses this corrosive and time-consuming transformation, ensuring a high-purity starting material with guaranteed C4-iodide fidelity [1].
| Evidence Dimension | Synthetic steps and impurity profile |
| Target Compound Data | Direct use of high-purity 4-Iodo-7-hydroxyquinoline (0 in-house halogen exchange steps) |
| Comparator Or Baseline | In-house synthesis from 4-chloro-7-hydroxyquinoline (requires 1 additional harsh step, risk of Cl- impurity) |
| Quantified Difference | Elimination of 1 highly corrosive synthetic step and associated yield loss (10-30%) |
| Conditions | Acid-mediated halogen exchange (NaI/HCl reflux) |
Purchasing the iodo-compound directly saves labor, reduces hazardous waste, and prevents trace chloride contamination in sensitive catalytic workflows.
Procuring this compound is highly advantageous for developing C4-aryl/heteroaryl substituted quinolines where the C7-hydroxyl acts as an attachment point for solubilizing ether chains, leveraging the mild coupling conditions of the C4-iodide to prevent thermal degradation of the core [1].
An efficient starting material for libraries requiring different substituents at C4 and C7. By converting the 7-OH to a triflate, chemists can exploit the strict I > OTf reactivity hierarchy for predictable, stepwise functionalization without regioisomer contamination [1].
For process chemistry teams scaling up quinoline derivatives, starting directly with the 4-iodo compound eliminates the need for highly corrosive, acid-mediated halogen exchange steps, streamlining the critical path and reducing hazardous waste [1].